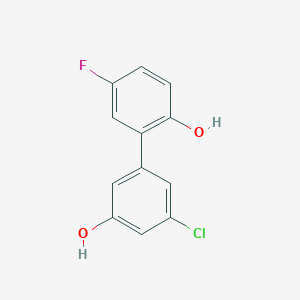
2-Chloro-4-(2-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-chlorophenyl)phenol, 95% (2C4CP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 76-77°C and a molecular weight of 213.6 g/mol. 2C4CP is a member of the phenol family of compounds and is commonly referred to as chlorophenol.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein folding, and DNA binding. It has also been used in the synthesis of drugs, pesticides, and other organic compounds. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% has been used to study the structure and function of proteins, lipids, and other biological molecules.
Mecanismo De Acción
2-Chloro-4-(2-chlorophenyl)phenol, 95% is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. It also binds to DNA and can alter the structure of proteins and lipids. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
2-Chloro-4-(2-chlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties in animal models. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% has been found to have antioxidant and neuroprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2-chlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, 2-Chloro-4-(2-chlorophenyl)phenol, 95% can be toxic and should be handled with caution. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.
Direcciones Futuras
In the future, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to further study the mechanisms of enzyme inhibition, protein folding, and DNA binding. It could also be used to develop new drugs, pesticides, and other organic compounds. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to study the structure and function of proteins, lipids, and other biological molecules. Finally, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to study the biochemical and physiological effects of other compounds and drugs.
Métodos De Síntesis
2-Chloro-4-(2-chlorophenyl)phenol, 95% can be synthesized from the reaction of 2-chlorophenol and 4-chlorophenol in the presence of an acid catalyst. The reaction is carried out in a two-step process, first in aqueous solution and then in an organic solvent. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
2-chloro-4-(2-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNRBBGQCAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685924 |
Source


|
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)phenol | |
CAS RN |
666747-27-9 |
Source


|
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














